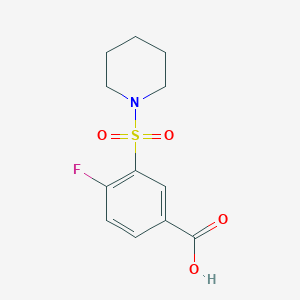

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid

Description

BenchChem offers high-quality 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVTXEIZLBYCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246987 | |

| Record name | 4-Fluoro-3-(1-piperidinylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311785-51-0 | |

| Record name | 4-Fluoro-3-(1-piperidinylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311785-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(1-piperidinylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-(piperidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The narrative delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles, ensuring a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of Fluorinated Sulfonylated Benzoic Acids

Substituted benzoic acids are pivotal scaffolds in the development of novel therapeutic agents. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, known for its ability to engage in crucial hydrogen bonding interactions with protein active sites. The target molecule, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, combines these key features, making it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection lies at the sulfonamide bond, leading to two primary synthons: 3-amino-4-fluorobenzoic acid and piperidine-1-sulfonyl chloride. This approach allows for the independent synthesis and purification of these key intermediates, ensuring a high-purity final product.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

The successful synthesis of the target molecule hinges on the efficient preparation of its precursors. The following sections detail the experimentally validated protocols for the synthesis of 4-fluoro-3-nitrobenzoic acid, its subsequent reduction to 3-amino-4-fluorobenzoic acid, and the preparation of piperidine-1-sulfonyl chloride.

Part 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid

The initial step involves the regioselective nitration of commercially available 4-fluorobenzoic acid. The presence of the fluorine atom and the carboxylic acid group directs the incoming nitro group to the 3-position.

Experimental Protocol:

-

To a stirred solution of 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid, potassium nitrate (1.1 eq.) is added portion-wise at 0 °C.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

-

The solid is collected by vacuum filtration, washed thoroughly with water, and dried to afford 4-fluoro-3-nitrobenzoic acid as a solid.

Causality of Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Potassium Nitrate: Serves as the source of nitric acid in situ.

-

Low Temperature (0 °C): Helps to control the exothermic nature of the nitration reaction and minimizes the formation of side products.

-

Pouring onto Ice: The product is insoluble in the acidic aqueous solution, and this step facilitates its precipitation and separation from the reaction medium.

Part 2: Synthesis of 3-Amino-4-fluorobenzoic acid

The nitro group of 4-fluoro-3-nitrobenzoic acid is then reduced to an amino group. A variety of reducing agents can be employed for this transformation; a common and effective method involves catalytic hydrogenation.

Experimental Protocol:

-

4-Fluoro-3-nitrobenzoic acid (1.0 eq.) is dissolved in a suitable solvent such as methanol or ethanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield 3-amino-4-fluorobenzoic acid.

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): A highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups. It offers the advantage of easy removal by filtration.

-

Hydrogen Gas: The reducing agent that, in the presence of the catalyst, selectively reduces the nitro group to an amine.

Part 3: Synthesis of Piperidine-1-sulfonyl chloride

This key intermediate is prepared by the reaction of piperidine with sulfuryl chloride.

Experimental Protocol:

-

A solution of sulfuryl chloride (1.0 eq.) in an inert solvent like dichloromethane is cooled to -20 °C.[2]

-

A solution of piperidine (2.0 eq.) in dichloromethane is added dropwise to the cooled sulfuryl chloride solution.[2]

-

The reaction mixture is stirred at 0 °C for 2 hours.[2]

-

The reaction is then quenched with water, and the organic layer is separated.

-

The organic layer is washed with 1N HCl, brine, and dried over anhydrous magnesium sulfate.[2]

-

The solvent is removed under reduced pressure, and the crude product can be purified by distillation to give piperidine-1-sulfonyl chloride.[2]

Causality of Experimental Choices:

-

Excess Piperidine: One equivalent of piperidine acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

Low Temperature: The reaction is highly exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent the formation of byproducts.

Final Synthetic Step: Sulfonamide Bond Formation

The final step involves the coupling of 3-amino-4-fluorobenzoic acid with piperidine-1-sulfonyl chloride. This reaction, a classic example of sulfonamide synthesis, is typically carried out in the presence of a base to neutralize the HCl byproduct.

Caption: Overall synthetic workflow.

Experimental Protocol:

-

3-Amino-4-fluorobenzoic acid (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

A base, such as pyridine (2.0 eq.) or triethylamine (2.0 eq.), is added to the solution, and the mixture is cooled to 0 °C.[2][3]

-

A solution of piperidine-1-sulfonyl chloride (1.1 eq.) in the same solvent is added dropwise to the cooled mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until completion as monitored by TLC.[2]

-

Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the final product, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.

Causality of Experimental Choices:

-

Aprotic Solvent: Prevents unwanted side reactions with the highly reactive sulfonyl chloride.

-

Base (Pyridine or Triethylamine): Acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.[3]

-

Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the aminobenzoic acid.

-

Aqueous Workup: The washing steps are crucial for removing the base, any remaining starting materials, and salts, leading to a purer crude product before final purification.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 4-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | Nitration |

| 3-Amino-4-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Reduction |

| Piperidine-1-sulfonyl chloride | C₅H₁₀ClNO₂S | 183.66 | Sulfonylation |

| 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid | C₁₂H₁₄FNO₄S | 303.31 | Sulfonamide Formation |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. The use of well-established reactions and commercially available starting materials makes this route accessible to a broad range of chemistry laboratories. The modularity of this synthesis allows for the straightforward generation of analogues by varying either the substituted aminobenzoic acid or the secondary amine used to prepare the sulfonyl chloride. This flexibility is invaluable for structure-activity relationship (SAR) studies in drug discovery programs. Further optimization of reaction conditions, particularly for the final coupling step, could potentially improve yields and reduce purification requirements.

References

- Patents, G. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

-

CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (CAS 311785-51-0)

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry. This document details the compound's physicochemical properties, outlines a robust, field-proven synthetic pathway, and explores its current and potential applications as a versatile building block in drug discovery. Particular focus is given to the structural motifs that suggest its potential as an inhibitor for enzymes such as carbonic anhydrases and as a modulator of targets like the P2Y₁₄ receptor. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a specialized organic molecule that belongs to the class of sulfonamides and fluorinated benzoic acids. Its structure is characterized by three key functional groups: a carboxylic acid, a piperidine-1-sulfonyl group, and a fluorine atom, all attached to a central benzene ring. This unique combination of moieties makes it a valuable scaffold and building block in the design of novel therapeutic agents.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance crucial pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The sulfonamide group is a critical pharmacophore found in a wide array of approved drugs, including diuretics, anti-inflammatory agents, and anticancer therapies, often by targeting metalloenzymes like carbonic anhydrases.[2][3] The benzoic acid group provides a key site for hydrogen bonding and salt formation, enabling strong interactions with receptor sites and improving aqueous solubility. The convergence of these features in a single molecule positions 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid as a compound with considerable potential for the development of next-generation therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is presented in Table 1. This data provides a foundational dataset for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 311785-51-0 | [4] |

| Molecular Formula | C₁₂H₁₄FNO₄S | [4] |

| Molecular Weight | 287.31 g/mol | [4] |

| Appearance | Solid (form may vary) | N/A |

| InChI Key | Not available | N/A |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | N/A |

Synthesis and Purification

The synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is logically achieved through a two-step process starting from 4-fluorobenzoic acid. The strategy involves the introduction of the sulfonyl chloride group, followed by a nucleophilic substitution with piperidine. This approach is reliable and scalable for producing high-purity material.

Synthetic Pathway Overview

The synthesis proceeds via two primary transformations:

-

Chlorosulfonylation: 4-Fluorobenzoic acid is reacted with chlorosulfonic acid to install a highly reactive sulfonyl chloride group at the 3-position, yielding 4-fluoro-3-(chlorosulfonyl)benzoic acid.

-

Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with piperidine. The amine nitrogen of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride to form the stable sulfonamide bond.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous transformations.[5][6]

Step 1: Synthesis of 4-Fluoro-3-(chlorosulfonyl)benzoic acid

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), carefully add chlorosulfonic acid (4-5 equivalents) at 0 °C (ice bath).

-

To the chilled chlorosulfonic acid, add 4-fluorobenzoic acid (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 130-140 °C.[5][6] Maintain this temperature for 5-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice with vigorous stirring.

-

The resulting precipitate, 4-fluoro-3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.[5] This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid

-

Dissolve the crude 4-fluoro-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

In a separate flask, prepare a solution of piperidine (1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) in the same solvent.

-

Cool the piperidine solution to 0 °C and add the solution of the sulfonyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is typically subjected to an acidic work-up. Add dilute hydrochloric acid (e.g., 1M HCl) to protonate the carboxylic acid and any excess amine.

-

Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel to afford the final product in high purity.[7]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Drug Development

The structural features of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid make it a highly attractive starting point for designing inhibitors of several important enzyme classes and receptors.

Potential as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes critical for pH regulation and other physiological processes.[8] The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors. While the target compound contains a secondary sulfonamide, this class has also demonstrated potent inhibitory activity.[3][8] The benzenesulfonamide scaffold is a proven pharmacophore for targeting CAs, and modifying the "tail" portion—in this case, with a fluorobenzoic acid and piperidine ring—is a key strategy for achieving isoform selectivity and optimizing drug-like properties.[8] Derivatives of this compound could be explored as potential treatments for glaucoma, edema, or as anticancer agents by targeting tumor-associated isoforms like hCA IX and XII.[2][8]

Potential as a P2Y₁₄ Receptor Antagonist

The P2Y₁₄ receptor (P2Y₁₄R) is a G protein-coupled receptor implicated in inflammatory diseases such as acute lung injury and asthma.[9][10] Several potent P2Y₁₄R antagonists are based on substituted benzoic acid scaffolds.[11] Recent studies have highlighted 3-sulfonamido benzoic acid derivatives as a promising new class of P2Y₁₄R antagonists with high potency (IC₅₀ in the low nanomolar range) and favorable drug-like properties.[10] The core structure of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid aligns perfectly with this emerging pharmacophore, making it an excellent candidate for development into novel anti-inflammatory agents.

Hypothesized Mechanism of Action (as a CA Inhibitor)

The inhibitory mechanism of sulfonamides against carbonic anhydrase is well-understood. The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion. This binding event blocks the catalytic activity of the enzyme. The rest of the molecule forms additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site, which determines the inhibitor's potency and isoform selectivity.

Caption: Hypothesized binding of the compound to a carbonic anhydrase active site.

Safety and Handling

Based on safety data for analogous chemical structures, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid should be handled with care in a laboratory setting.

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Statements:

-

Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, eye protection, and face protection.

-

Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required. All handling should be performed in a chemical fume hood.

Conclusion

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a strategically designed molecule with significant potential as a building block for the discovery of novel therapeutics. Its structural similarity to known carbonic anhydrase inhibitors and P2Y₁₄ receptor antagonists provides a strong rationale for its inclusion in screening libraries and lead optimization programs. The synthetic route is straightforward and amenable to scale-up, ensuring its accessibility for research purposes. As the demand for novel anti-inflammatory and anti-cancer agents continues to grow, versatile scaffolds like this will play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

-

Tosh, D. K., et al. (2021). Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(8), 5099–5122. Retrieved from [Link]

-

Wang, Y., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Computational Biology and Chemistry, 86, 107248. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed. Retrieved from [Link]

-

Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. Retrieved from [Link]

-

Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. Retrieved from [Link]

-

Moi, D., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3329. Retrieved from [Link]

- Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

Ionescu, V. E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(23), 7149. Retrieved from [Link]

-

Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 22(19), 10459. Retrieved from [Link]

-

Ceruso, M., & Supuran, C. T. (2020). Sulfaguanidines: A new class of carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115183. Retrieved from [Link]

-

SciELO Brasil. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO Brasil. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. benchchem.com [benchchem.com]

- 6. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid"

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid

Introduction

In the landscape of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation to its ultimate biological activity and fate. This guide provides a comprehensive technical overview of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a substituted benzoic acid derivative. The presence of a fluorine atom, a piperidine-1-sulfonyl group, and a carboxylic acid moiety on the benzene ring suggests a molecule with distinct electronic and steric characteristics, making it a compound of interest for researchers in medicinal chemistry and related fields.[1]

This document moves beyond a simple data sheet, offering insights into the causality behind experimental design for determining key parameters such as solubility, acidity (pKa), and lipophilicity (LogP). The protocols described are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently apply these principles in their own work.

Compound Identification and Molecular Structure

A precise identification is the foundation of all subsequent chemical and biological studies.

| Identifier | Value | Source |

| IUPAC Name | 4-Fluoro-3-(piperidine-1-sulfonyl)benzoic acid | - |

| CAS Number | 311785-51-0 | [2] |

| Molecular Formula | C₁₂H₁₄FNO₄S | [2] |

| Molecular Weight | 287.31 g/mol | [2] |

| PubChem CID | 683252 | [2] |

Molecular Structure Diagram

The structure below illustrates the key functional groups: a carboxylic acid responsible for its acidic nature, a polar sulfonyl group, a lipophilic piperidine ring, and an electron-withdrawing fluorine atom.

Caption: 2D Structure of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.

Core Physicochemical Properties: A Summary

The interplay of the functional groups dictates the compound's overall physicochemical profile, which is critical for its application in drug development.

| Property | Value / Observation | Implication for Drug Development |

| Melting Point | Data not available; likely a solid at room temperature.[3] | Purity assessment and solid-state stability. |

| Solubility | Expected to have limited aqueous solubility but soluble in organic solvents like ethanol.[1] | Affects bioavailability and formulation strategies. |

| Acidity (pKa) | The carboxylic acid group confers acidic properties. | Governs ionization state at physiological pH, impacting absorption and receptor binding. |

| Lipophilicity (LogP) | The piperidine and aromatic rings contribute to lipophilicity. | Influences membrane permeability and ADME properties. |

In-Depth Analysis and Experimental Protocols

As a senior scientist, it is insufficient to merely state a value; one must comprehend its origin and implication. The following sections detail the rationale and validated protocols for determining these critical parameters.

Solubility Determination

Expertise & Rationale: Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must first dissolve in gastrointestinal fluids to be absorbed. The structure of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid presents a classic case of conflicting motifs: the polar carboxylic acid and sulfonyl groups promote aqueous solubility, while the aromatic and piperidine rings are lipophilic. Therefore, its solubility is expected to be pH-dependent. The "shake-flask" method is the gold standard for determining equilibrium solubility, as it ensures the system reaches a true thermodynamic equilibrium.[4][5]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline for physiological relevance) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[4]

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Acidity Determination (pKa)

Expertise & Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[6] For this compound, the carboxylic acid is the primary acidic center. Its pKa value is crucial as the ionization state affects solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a highly precise and reliable method for pKa determination.[7] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the direct observation of the buffering region around the pKa.[7]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[8] Specifically, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Validation: The procedure should be validated by titrating a known standard with a similar pKa (e.g., benzoic acid).

Workflow for pKa Determination via Potentiometric Titration

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity Determination (LogP)

Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross biological membranes. It is quantified by the partition coefficient (P) between n-octanol and water, expressed as LogP.[5] A LogP value between 1 and 3 is often considered optimal for oral drug absorption. The shake-flask method, followed by concentration analysis of one or both phases, is the definitive method for experimental LogP determination.[5][9]

Experimental Protocol: Shake-Flask LogP Determination

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

-

Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and water (or buffer).

-

Equilibration: Seal the vial and shake gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully sample each phase and determine the compound's concentration in both the aqueous ([C]aq) and octanol ([C]oct) layers using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([C]oct / [C]aq) .

Workflow for LogP Determination

Caption: Workflow for Shake-Flask LogP Measurement.

Safety and Handling

Based on available data, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid should be handled with appropriate care in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

General Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

Conclusion

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a molecule with a complex physicochemical profile defined by its constituent functional groups. Its acidic nature, moderate lipophilicity, and expected pH-dependent solubility are critical parameters that must be experimentally determined and considered during any research or development program. The robust, validated protocols outlined in this guide provide the necessary framework for obtaining reliable data, enabling informed decisions in medicinal chemistry, formulation science, and beyond.

References

- 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, Google Cloud.

- 3-Fluoro-4-methylbenzoic acid, Chem-Impex.

- 4-Fluoro-3-nitrobenzoic acid 98 453-71-4, Sigma-Aldrich.

- Development of Methods for the Determin

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA), ECETOC.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs, Lund University Public

- How To Use a pKa Table, Master Organic Chemistry.

- Methods for Determination of Lipophilicity, Encyclopedia.pub.

- LogP—Making Sense of the Value, ACD/Labs.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 4-氟-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete public database of its experimental spectra, this document serves as a predictive and instructional resource for researchers. It outlines the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the molecule's structural components, we will predict the key spectroscopic features, offering a roadmap for its synthesis and characterization. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction to 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a complex organic molecule incorporating a fluorinated benzoic acid moiety, a sulfonamide linker, and a piperidine ring. Its chemical formula is C₁₂H₁₄FNO₄S, with a molecular weight of approximately 287.31 g/mol [1]. The unique combination of these functional groups suggests its potential as a scaffold in the design of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in drug discovery pipelines.

This guide will systematically explore the anticipated spectroscopic signatures of this molecule using ¹H NMR, ¹³C NMR, IR, and MS techniques. We will delve into the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Features:

To understand the spectroscopic data, it is crucial to first visualize the molecule's structure and identify its distinct chemical environments.

Caption: Chemical structure of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the piperidine ring. The acidic proton of the carboxylic acid may be observable as a broad singlet, often exchanging with residual water in the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| Ar-H (position 2) | 8.3 - 8.5 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid and sulfonamide groups, leading to significant deshielding. It will be split by the adjacent proton at position 6. |

| Ar-H (position 6) | 8.0 - 8.2 | Doublet of Doublets | 1H | This proton is ortho to the carboxylic acid and meta to the sulfonamide group. It will be split by the adjacent protons at positions 2 and 5. |

| Ar-H (position 5) | 7.4 - 7.6 | Triplet | 1H | This proton is ortho to the fluorine atom and will exhibit coupling to both the fluorine and the adjacent proton at position 6. |

| Piperidine-H (α to N) | 3.0 - 3.2 | Multiplet | 4H | The protons on the carbons adjacent to the nitrogen of the piperidine ring are deshielded by the electronegative nitrogen and the sulfonyl group. |

| Piperidine-H (β, γ to N) | 1.5 - 1.8 | Multiplet | 6H | The remaining protons of the piperidine ring are in a more shielded environment and will appear as a complex multiplet. |

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Ar-C (C-F) | 160 - 165 (d, JC-F ≈ 250 Hz) | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and will show a large coupling constant. |

| Ar-C (C-S) | 135 - 140 | The carbon attached to the sulfonyl group is deshielded. |

| Ar-C (C-COOH) | 130 - 135 | The carbon attached to the carboxylic acid group is deshielded. |

| Ar-CH | 115 - 130 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the substituents. |

| Piperidine-C (α to N) | 45 - 50 | The carbons adjacent to the nitrogen are deshielded. |

| Piperidine-C (β to N) | 25 - 30 | The carbons beta to the nitrogen are more shielded. |

| Piperidine-C (γ to N) | 23 - 27 | The carbon gamma to the nitrogen is in the most shielded region of the piperidine ring. |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum to the internal standard.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of the carboxylic acid exhibits a very broad absorption due to strong hydrogen bonding[2][3]. |

| ~1700 | C=O stretch | Carboxylic Acid | The carbonyl group of an aromatic carboxylic acid typically absorbs in this region[2][3]. |

| 1450-1600 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring[3]. |

| 1340-1370 & 1150-1180 | S=O stretch | Sulfonamide | Sulfonamides show two characteristic stretching bands for the S=O group. |

| 1210-1320 | C-O stretch | Carboxylic Acid | The carbon-oxygen single bond stretch of the carboxylic acid is expected in this range[3]. |

| ~1100 | C-F stretch | Aryl Fluoride | The carbon-fluorine bond stretch will appear in the fingerprint region. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum should be baseline corrected if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

Predicted Mass Spectrum

For 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (C₁₂H₁₄FNO₄S), the expected molecular weight is 287.31. In a high-resolution mass spectrum, the exact mass would be observed.

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): Depending on the ionization technique (e.g., Electrospray Ionization - ESI), we would expect to see a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 288.07 or the deprotonated molecule [M-H]⁻ at m/z 286.06.

-

Key Fragmentation Patterns: The molecule is likely to fragment at the sulfonamide bond and around the piperidine ring. Some potential fragments include:

-

Loss of the piperidine ring.

-

Loss of the SO₂ group.

-

Decarboxylation (loss of CO₂).

-

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. researchgate.net [researchgate.net]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of the novel compound 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid. As a molecule of interest in pharmaceutical research and development, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability, and ensuring therapeutic efficacy and safety. This document outlines the theoretical considerations underpinning the compound's solubility and stability, based on its structural motifs. It further details robust, step-by-step experimental protocols for the empirical determination of these critical parameters. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical sciences. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid or other analogous small molecules.

Introduction: A Physicochemical Profile of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic Acid

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a multifaceted organic molecule featuring a benzoic acid moiety, a sulfonamide linker, and a piperidine ring. This unique combination of functional groups dictates its physicochemical behavior, most notably its solubility and stability. A predictive assessment of these properties, based on the compound's structure, is the first step in a logical and efficient characterization workflow.

Molecular Structure:

Predicted Physicochemical Properties:

A summary of the in silico predicted properties of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is presented in Table 1. These values provide a foundational understanding of the molecule's expected behavior in aqueous and organic environments.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 287.31 g/mol | Influences diffusion and absorption characteristics. |

| Acidic pKa (Carboxylic Acid) | ~3.5 | Determines the pH at which the carboxylic acid group is ionized, significantly impacting aqueous solubility. |

| Basic pKa (Piperidine Nitrogen) | Estimated ~8-9 | Influences the pH-dependent solubility in acidic conditions. The electron-withdrawing sulfonyl group is expected to reduce the basicity compared to unsubstituted piperidine (pKa ~11). |

| logP (Octanol-Water Partition Coefficient) | ~1.8 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Intrinsic Solubility (logS) | Estimated to be low | As a crystalline solid with a relatively high melting point, the intrinsic solubility of the neutral species is predicted to be low. |

The presence of both an acidic (carboxylic acid) and a basic (piperidine) functional group suggests that 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is an amphoteric molecule. Its aqueous solubility is therefore expected to be highly dependent on the pH of the medium, exhibiting a classic "U-shaped" solubility profile with the lowest solubility at its isoelectric point.

A Deep Dive into Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, it is essential to characterize both its kinetic and thermodynamic solubility to inform formulation strategies.

The "Why": Kinetic vs. Thermodynamic Solubility

In early drug discovery, kinetic solubility is often the first parameter to be measured. It reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer. This measurement is valuable for high-throughput screening and provides an early indication of potential solubility issues in in vitro assays.[1]

Conversely, thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement but provides the definitive solubility value for a given solid-state form, which is crucial for late-stage development and formulation.[1]

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method for determining the kinetic solubility of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid across a range of pH values.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Preparation of pH Buffers: Prepare a series of aqueous buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0.

-

Assay Plate Preparation: In a 96-well microplate, add 198 µL of each pH buffer to designated wells.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.

-

Analysis: Analyze the plates using nephelometry or turbidimetry to measure the extent of precipitation. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[2]

Methodology:

-

Sample Preparation: Add an excess amount of solid 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid to vials containing buffers of varying pH (e.g., pH 2.0, 4.0, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: Expected Solubility Profile

The anticipated pH-dependent solubility profile of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is presented in Table 2.

| pH | Predicted Predominant Species | Expected Thermodynamic Solubility |

| 2.0 | Cationic (protonated piperidine) | High |

| 4.0 | Neutral (near isoelectric point) | Low |

| 7.4 | Anionic (deprotonated carboxylic acid) | Moderate to High |

| 9.0 | Anionic (deprotonated carboxylic acid) | High |

Comprehensive Stability Assessment

Evaluating the stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, as it ensures the safety, efficacy, and quality of the final drug product.[3] A comprehensive stability program for 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid should include long-term, accelerated, and forced degradation studies.

Workflow for Stability Testing

The logical flow of a stability testing program is depicted in the following diagram:

Sources

Discovery and history of "4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid"

An In-depth Technical Guide to 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: Unveiling a Molecule of Potential

In the vast landscape of chemical entities, some molecules, while not yet etched into the annals of blockbuster drugs, present a confluence of structural motifs that signal significant therapeutic potential. 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is one such compound. While its specific discovery and developmental history remain largely undocumented in mainstream scientific literature, its architecture—a carefully orchestrated arrangement of a fluorinated benzoic acid, a sulfonamide linker, and a piperidine ring—speaks volumes to the discerning medicinal chemist. This guide, therefore, ventures beyond a simple recitation of facts. It aims to deconstruct the molecule's design, propose its synthetic lineage, and, through logical inference grounded in established pharmacological principles, illuminate its potential applications for researchers, scientists, and drug development professionals.

Structural and Physicochemical Profile

At its core, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a testament to the principles of modern drug design, where each functional group is strategically placed to influence the molecule's overall properties.

| Property | Value | Source |

| IUPAC Name | 4-Fluoro-3-(piperidin-1-ylsulfonyl)benzoic acid | - |

| CAS Number | 879487-91-9 | [1] |

| Molecular Formula | C₁₂H₁₄FNO₄S | [1] |

| Molecular Weight | 287.31 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | - |

Design Rationale: A Trifecta of Functionality

The design of this molecule can be rationalized by considering the individual contributions of its three primary components:

-

The Fluorinated Benzoic Acid Core: The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity by altering the electronic properties of the aromatic ring. The carboxylic acid group is a classic pharmacophore, capable of forming strong ionic and hydrogen bond interactions with biological targets.[2][3]

-

The Piperidine Moiety: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4][5][6] Its inclusion can improve a compound's pharmacokinetic profile, including solubility and cell permeability, and it can serve as a handle for further structural modifications to fine-tune activity and selectivity.[7][8] The piperidine ring and its derivatives have been associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) modulation.[9][10][11]

-

The Sulfonamide Linker and the Principle of Bioisosterism: The sulfonamide group is not merely a linker; it is a key functional group with its own rich history in medicine, most notably as the basis for sulfa drugs.[12][13] Crucially, the sulfonamide moiety is a well-established bioisostere for the carboxylic acid group.[14][15] This means it can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid while offering potential advantages, such as improved metabolic stability and altered pKa, which can lead to enhanced biological activity and better pharmacokinetic properties.[3][16] The strategic placement of the piperidine-1-sulfonyl group adjacent to the carboxylic acid suggests a deliberate design choice to modulate the overall acidity and binding interactions of the molecule.

Caption: Logical relationships between the structural components and their inferred properties.

Proposed Synthetic Pathway

While no specific synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is documented, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, starting from commercially available materials. A likely precursor is 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol: A Two-Step Synthesis

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group of 4-fluoro-3-nitrobenzoic acid to an amino group, yielding 3-amino-4-fluorobenzoic acid.

-

Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol, add a reducing agent like tin(II) chloride (SnCl₂) (3-5 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Conditions: If using SnCl₂, the reaction mixture is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is stirred at room temperature under a balloon of hydrogen.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a base, such as sodium bicarbonate, to neutralize the acid and precipitate the product. The crude 3-amino-4-fluorobenzoic acid is then filtered, washed with water, and dried.

Step 2: Sulfonylation and Reaction with Piperidine

The resulting 3-amino-4-fluorobenzoic acid can then be converted to the target compound in a one-pot or two-step sequence involving diazotization, sulfonyl chloride formation, and subsequent reaction with piperidine.

-

Diazotization and Sulfonyl Chloride Formation:

-

The 3-amino-4-fluorobenzoic acid (1.0 eq) is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C.

-

A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise to form the diazonium salt.

-

This diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in acetic acid containing a catalytic amount of copper(I) chloride (CuCl) to form the corresponding sulfonyl chloride.

-

-

Reaction with Piperidine:

-

The crude 3-(chlorosulfonyl)-4-fluorobenzoic acid is then reacted directly with piperidine (2.2 eq) in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane (DCM) at room temperature. The excess piperidine acts as both a nucleophile and a base to quench the HCl byproduct.

-

-

Work-up and Purification: The reaction mixture is stirred until completion. The solvent is then removed, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with dilute acid, brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, can be purified by recrystallization or column chromatography.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scispace.com [scispace.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. thieme-connect.de [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. ijnrd.org [ijnrd.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 16. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

"4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid" starting materials

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the foundational starting materials and synthetic strategy for the preparation of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid, a valuable building block in medicinal chemistry and drug development. The narrative is designed for researchers and drug development professionals, emphasizing the chemical logic, experimental causality, and self-validating protocols. The primary synthetic route proceeds via a two-step sequence: the chlorosulfonation of 4-fluorobenzoic acid to form a reactive sulfonyl chloride intermediate, followed by a nucleophilic substitution with piperidine to yield the final product. This guide offers a detailed examination of the key precursors, step-by-step experimental methodologies, and the critical considerations necessary for a successful and reproducible synthesis.

Introduction to the Target Compound

4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a bespoke chemical intermediate whose structure is of significant interest in the synthesis of complex pharmaceutical agents. Its architecture combines a fluorinated benzoic acid moiety, known to enhance metabolic stability and binding affinity, with a piperidine sulfonamide group, a common feature in bioactive molecules. The strategic placement of these functional groups makes it a versatile scaffold for further chemical elaboration.

Table 1: Physicochemical Properties of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid

| Property | Value |

| Molecular Formula | C₁₂H₁₄FNO₄S[1] |

| IUPAC Name | 4-fluoro-3-(piperidine-1-sulfonyl)benzoic acid |

| Appearance | Solid (predicted) |

| Solubility | Soluble in DMSO, Methanol (predicted) |

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule dictates the most efficient synthetic pathway. The sulfonamide bond is the most logical disconnection point, as its formation from a sulfonyl chloride and an amine is a robust and high-yielding reaction. This primary disconnection reveals two key synthons: a piperidine nucleophile and an electrophilic 4-fluoro-3-(chlorosulfonyl)benzoic acid intermediate. This intermediate, in turn, can be readily prepared from a commercially available precursor, 4-fluorobenzoic acid, via electrophilic aromatic substitution.

This analysis establishes a straightforward and reliable two-step forward synthesis. The core strategy is grounded in well-established chemical transformations, ensuring high reproducibility and scalability.

Caption: Retrosynthetic analysis of the target compound.

Deep Dive into Key Starting Materials

The success of the synthesis hinges on the quality and proper handling of two primary starting materials: 4-fluorobenzoic acid and piperidine.

Starting Material 1: 4-Fluorobenzoic Acid

4-Fluorobenzoic acid is a widely used building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its carboxylic acid group provides a handle for various chemical modifications, while the fluorine atom can modulate the electronic properties and metabolic stability of the final compound.[2][3]

Causality of Choice: This material is selected as the foundational aromatic core due to the strategic placement of the fluorine atom at the 4-position. This fluorine atom directs the incoming chlorosulfonyl group (-SO₂Cl) to the adjacent 3-position during the electrophilic aromatic substitution, a direct consequence of the directing effects of the deactivating carboxyl group and the ortho,para-directing but deactivating fluoro group.

Table 2: Properties of 4-Fluorobenzoic Acid

| Property | Value |

| CAS Number | 456-22-4 |

| Molecular Formula | C₇H₅FO₂ |

| Molecular Weight | 140.11 g/mol |

| Melting Point | 182-185 °C |

| Appearance | White crystalline powder |

Quality Control: For this synthesis, it is crucial to use 4-fluorobenzoic acid of high purity (>98%) and low water content. The presence of impurities could lead to side reactions during the aggressive chlorosulfonation step, reducing the yield and complicating the purification of the intermediate.

Starting Material 2: Piperidine

Piperidine is a cyclic secondary amine that serves as the nucleophile in the final step of the synthesis. The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[4]

Causality of Choice: Piperidine is chosen for its high nucleophilicity and its ability to form a stable sulfonamide linkage. Its basicity (pKa of the conjugate acid is ~11.2) also allows it to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, although an additional non-nucleophilic base is often recommended to drive the reaction to completion.

Table 3: Properties of Piperidine

| Property | Value |

| CAS Number | 110-89-4 |

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| Boiling Point | 106 °C |

| Appearance | Colorless liquid |

Handling and Safety: Piperidine is a flammable, corrosive, and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption.

The Synthetic Pathway: A Step-by-Step Technical Protocol

The following protocols are based on well-established procedures for analogous chemical transformations and provide a self-validating system for the synthesis.[5][6][7]

Step 1: Synthesis of 4-Fluoro-3-(chlorosulfonyl)benzoic acid

This reaction involves the electrophilic substitution of a chlorosulfonyl group onto the 4-fluorobenzoic acid ring using chlorosulfonic acid.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a sodium hydroxide solution), carefully charge chlorosulfonic acid (5 molar equivalents).

-

Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add solid 4-fluorobenzoic acid (1 molar equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 130-140 °C.[5][7] Maintain this temperature for 4-6 hours or until the evolution of HCl gas ceases. The high temperature is necessary to drive the reaction to completion.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring.[5][7] This step quenches the excess chlorosulfonic acid and precipitates the product.

-

Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual acid. Dry the product, 4-fluoro-3-(chlorosulfonyl)benzoic acid, under vacuum. The material is often used in the next step without further purification.

Step 2: Synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid

This step involves the nucleophilic attack of piperidine on the highly reactive sulfonyl chloride intermediate.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-fluoro-3-(chlorosulfonyl)benzoic acid (1 molar equivalent) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran (THF). Add a non-nucleophilic base such as pyridine or triethylamine (2.5 molar equivalents).

-

Nucleophile Addition: Cool the mixture in an ice bath to 0 °C. Slowly add piperidine (1.2 molar equivalents) dropwise. The base neutralizes the HCl formed during the reaction, preventing the protonation of the piperidine nucleophile and driving the equilibrium towards the product.[6]

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up and Isolation: Once the reaction is complete, acidify the mixture with 1N HCl to a pH of ~2. This step protonates the carboxylic acid and any remaining base. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid.

Experimental Workflow Visualization

The following diagram illustrates the complete forward synthesis, detailing the relationship between starting materials, reagents, intermediates, and the final product.

Caption: Forward synthesis workflow for the target compound.

Conclusion

The synthesis of 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is efficiently achieved through a robust two-step process starting from commercially available materials. The strategic selection of 4-fluorobenzoic acid as the aromatic core and piperidine as the nucleophile is dictated by fundamental principles of organic chemistry, ensuring a logical and high-yielding pathway. This guide provides the necessary technical details, procedural logic, and safety considerations to empower researchers and scientists in the successful synthesis of this important chemical intermediate for applications in drug discovery and development.

References

- Molbase. (n.d.). Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid.

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 11(2), 851-856. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 194738-02-8, 4-Fluoro-benzoic acid 3-isopropoxy-4-{4-[3-(piperidine-1-carbonyl)-benzyl]-piperazin-1-yl}-phenyl ester. Retrieved from [Link]

-